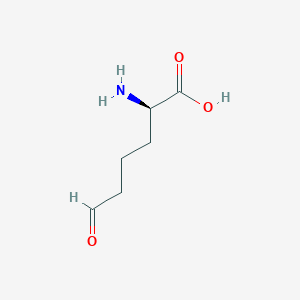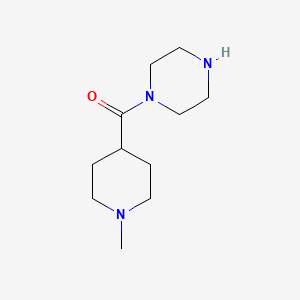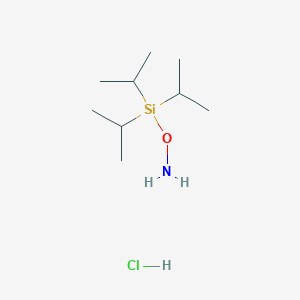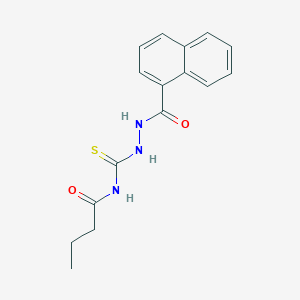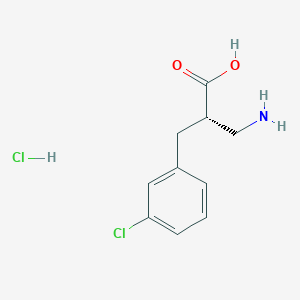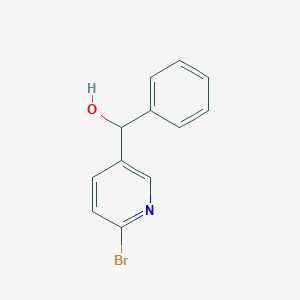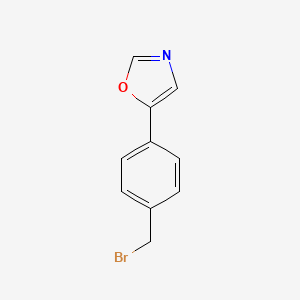
3-Amino-2,5-dichlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,5-dichlorobenzaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-dichlorobenzaldehyde typically involves the reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, followed by formylation to introduce the aldehyde group. The reduction can be carried out using catalytic hydrogenation with palladium on carbon as a catalyst . The formylation step can be achieved using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 3-Amino-2,5-dichlorobenzoic acid.
Reduction: 3-Amino-2,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-2,5-dichlorobenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-2,5-dichlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit certain enzymes involved in disease processes, leading to therapeutic effects . The molecular targets and pathways involved vary based on the specific derivative or application being studied .
Comparaison Avec Des Composés Similaires
- 2-Amino-3,5-dichlorobenzaldehyde
- 4-Amino-2,5-dichlorobenzaldehyde
- 3,5-Dichlorobenzaldehyde
Comparison: 3-Amino-2,5-dichlorobenzaldehyde is unique due to the specific positioning of the amino and dichloro groups on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C7H5Cl2NO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
3-amino-2,5-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H,10H2 |
Clé InChI |
NRMGAGWZJBJRNY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


